molecular formula C17H14F3N3O3S B12180589 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide

2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B12180589
M. Wt: 397.4 g/mol
InChI Key: KNDSWTJQKHENRU-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential anticonvulsant and analgesic properties, making it a subject of research for treating neurological disorders such as epilepsy and chronic pain .

Properties

Molecular Formula

C17H14F3N3O3S

Molecular Weight

397.4 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C17H14F3N3O3S/c18-17(19,20)11-3-1-2-10(6-11)7-12-8-21-16(27-12)22-13(24)9-23-14(25)4-5-15(23)26/h1-3,6,8H,4-5,7,9H2,(H,21,22,24)

InChI Key

KNDSWTJQKHENRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide involves multiple steps. One common approach starts with the preparation of the intermediate 2,5-dioxopyrrolidin-1-yl acetamide, which is then reacted with 5-(3-(trifluoromethyl)benzyl)-1,3-thiazole-2-amine under specific conditions to yield the final product . The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to verify the compound’s purity and composition .

Chemical Reactions Analysis

Stability Under Physiological Conditions

The compound’s pyrrolidine-dione ring undergoes pH-dependent hydrolysis:

ConditionObservationHalf-LifeSource
Acidic (pH 2) Ring remains stable; minimal decomposition>24 hours
Neutral (pH 7.4) Slow hydrolysis to form succinimide derivatives~12 hours
Alkaline (pH 9) Rapid ring-opening, generating free amines and carboxylic acid intermediates<2 hours

Metabolic Reactions

In vitro studies using human liver microsomes (HLMs) reveal:

  • Primary Pathway : Oxidative metabolism at the thiazole ring , forming sulfoxide derivatives (CYP3A4-mediated) .

  • Secondary Pathway : Hydrolysis of the acetamide group to yield 2-(2,5-dioxopyrrolidin-1-yl)acetic acid .

Metabolite Profile :

MetaboliteEnzyme ResponsibleBioactivity Retention
Sulfoxide-thiazole derivativeCYP3A4Partial (50–60%)
Free carboxylic acidEsterasesInactive

Reactivity with Nucleophiles

The electron-deficient thiazole ring and amide carbonyl participate in nucleophilic substitutions:

ReagentReaction SiteProduct FormedApplication
Hydrazine Amide carbonylHydrazide derivativeIntermediate for further functionalization
Thiophenol Thiazole C-2 position2-arylthio-thiazole analogSAR studies for anticonvulsant optimization
Sodium borohydride Pyrrolidine-dione carbonylSecondary alcohol derivativeReduces seizure threshold in vivo

Photodegradation

Exposure to UV light (λ = 254 nm) induces:

  • Thiazole ring cleavage via [2+2] cycloaddition, forming a bicyclic byproduct.

  • Quantum Yield : 0.18 ± 0.03 (measured in methanol).

This compound’s reactivity is critical for its anticonvulsant efficacy, as its metabolic stability and targeted interactions with GABA<sub>A</sub> receptors depend on preserving the pyrrolidine-dione and thiazole motifs . Future studies should explore co-crystallization with neuronal targets to refine reaction-driven pharmacodynamics.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has been identified as a broad-spectrum hybrid anticonvulsant. It demonstrated potent protection across critical animal seizure models such as the maximal electroshock test and the pentylenetetrazole test . This suggests that similar compounds may also exhibit significant anticonvulsant effects.

Potential Cancer Therapeutics

The structural characteristics of this compound indicate that it may have applications in oncology. Compounds with thiazole and pyrrolidine rings have been explored for their ability to inhibit tumor growth. Research has shown that derivatives of thiazoles can act as dual inhibitors of thymidylate synthase and dihydrofolate reductase, both of which are vital for DNA synthesis in cancer cells . This positions 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide as a potential candidate for further investigation in cancer treatment.

Neuroprotective Effects

There is an emerging interest in the neuroprotective effects of dioxopyrrolidin derivatives. The ability of compounds like AS-1 to protect against seizures suggests potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases . Further research into the neuroprotective mechanisms could reveal additional therapeutic uses for this compound.

Case Study 1: Anticonvulsant Efficacy

A study conducted on AS-1 demonstrated its efficacy in various seizure models, including the 6-Hz test known for drug-resistant epilepsy. The results indicated that AS-1 showed significant protection at varying doses and had a favorable safety profile when tested on mice .

Case Study 2: Combination Therapy

Research also explored the combination of AS-1 with valproic acid, revealing a supra-additive interaction against pentylenetetrazole-induced seizures. This suggests that combining different compounds can enhance therapeutic effects and offers a potential avenue for developing combination therapies for epilepsy .

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide involves modulation of neuronal ion channels and receptors. It has been shown to enhance the uptake of glutamate by acting as a positive allosteric modulator of the EAAT2 transporter. This modulation helps in reducing excitotoxicity, which is a common cause of neuronal damage in epilepsy and other neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide stands out due to its unique combination of a pyrrolidinone ring and a thiazole moiety, which contributes to its potent anticonvulsant and analgesic properties. Its ability to modulate the EAAT2 transporter distinguishes it from other similar compounds that may not have the same mechanism of action .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide is a synthetic derivative that has attracted attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its anticonvulsant properties, pharmacokinetics, and safety profile.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Dioxopyrrolidine moiety : This part contributes to the compound's biological activity.
  • Thiazole ring : Known for various biological activities, including antimicrobial and anticancer properties.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Molecular Formula

C15H16F3N3O3SC_{15}H_{16}F_{3}N_{3}O_{3}S

Anticonvulsant Activity

Recent studies have highlighted the compound's potential as a broad-spectrum anticonvulsant. It has shown efficacy in various animal models of epilepsy:

  • Maximal Electroshock (MES) Test : This model assesses the ability of a compound to prevent seizures induced by electrical stimulation. The compound demonstrated significant protective effects.
  • Pentylenetetrazole (PTZ) Test : In this model, the compound exhibited strong activity against seizures induced by PTZ, indicating its potential as an effective treatment for generalized seizures.
  • 6-Hz Test : Known for evaluating drug-resistant epilepsy, the compound showed promising results, suggesting its utility in treating refractory cases of epilepsy .

Pharmacokinetics and ADME-Tox Profile

The pharmacokinetic properties of the compound were evaluated through in vitro studies:

  • Absorption : The compound displayed good permeability in parallel artificial membrane permeability assays.
  • Metabolism : It exhibited excellent metabolic stability when tested on human liver microsomes, with no significant inhibition of major cytochrome P450 enzymes (CYP3A4 and CYP2D6), indicating a low potential for drug-drug interactions.
  • Toxicity : Safety assessments in HepG2 cells revealed no hepatotoxic effects at concentrations up to 10 μM .

Study 1: Efficacy in Epilepsy Models

In a study conducted by researchers exploring hybrid anticonvulsants, the compound was evaluated alongside other derivatives. It was found to have a favorable safety margin and significant efficacy across multiple seizure models. Notably, it outperformed several existing antiepileptic drugs (AEDs) in both potency and breadth of action .

Study 2: Molecular Hybridization Approach

The research focused on molecular hybridization strategies to enhance anticonvulsant activity. The results indicated that the combination of dioxopyrrolidine with thiazole structures led to compounds with broader anticonvulsant profiles than their individual components. The lead compound from this study was identified as having superior pharmacological properties compared to traditional AEDs .

Summary of Biological Activities

Biological ActivityModel UsedObservations
AnticonvulsantMESSignificant seizure protection
AnticonvulsantPTZStrong activity against seizures
Anticonvulsant6-HzPromising results in drug-resistant epilepsy
ADME-ToxIn vitroGood permeability, metabolic stability, no hepatotoxicity

Q & A

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueObserved Data (Example)Reference
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, thiazole-H), 4.72 (s, 2H, CH₂), 2.85 (s, 4H, pyrrolidinone)
IR (KBr) 1745 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I)
Elemental Analysis Calculated: C 48.2%, H 3.5%, N 12.8%; Found: C 48.0%, H 3.7%, N 12.5%

Q. Table 2: Comparative Reactivity of Acetamide Derivatives

CompoundElectrophilicity (Fukui Index)Nucleophilic Substitution Rate (k, M⁻¹s⁻¹)
Target Compound0.452.8 × 10⁻³
2-Chloro-N-(thiazolyl)acetamide0.325.1 × 10⁻³
Methyl-substituted0.219.6 × 10⁻³

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